5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a tetrahydronaphthalene ringThe trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable moiety in drug design and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the introduction of the trifluoromethoxy group onto a suitable precursor molecule. One common method is the trifluoromethoxylation of a naphthalene derivative, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specialized reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity. The development of efficient trifluoromethoxylation reagents has also facilitated the large-scale synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethoxy-substituted derivatives .
Scientific Research Applications
5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a candidate for drug development due to its unique pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 5-(Methoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 5-(Fluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness
5-(Trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct properties such as increased lipophilicity and metabolic stability. These properties differentiate it from similar compounds and make it a valuable candidate for various applications .
Properties
Molecular Formula |
C11H12F3NO |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-6-2-3-7-8(10)4-1-5-9(7)15/h2-3,6,9H,1,4-5,15H2 |
InChI Key |
CEWLRRRWXJKROL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)OC(F)(F)F)N |
Origin of Product |
United States |
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